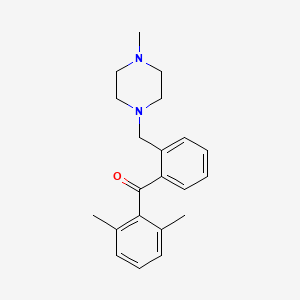

2,6-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone

Description

Historical Development of Benzophenone Chemistry

Benzophenone, the parent diarylketone (C~6~H~5~)~2~CO, has served as a foundational scaffold in organic chemistry since its first synthesis in 1874 by Carl Graebe. Early applications focused on its role as a UV stabilizer in polymers and perfumes, leveraging its ability to absorb ultraviolet light. The discovery of its photochemical properties, including efficient intersystem crossing to triplet states, expanded its utility to photopolymerization and synthetic chemistry. By the mid-20th century, benzophenone derivatives gained prominence in medicinal chemistry, particularly after the identification of their hydrogen-bonding capabilities and structural adaptability.

The introduction of piperazine substituents emerged as a strategic modification in the 1980s, driven by the need to enhance solubility and bioactivity in drug candidates. For example, piperazine’s conformational flexibility and nitrogen-rich structure enabled precise tuning of electronic and steric properties in benzophenone-based molecules.

Significance of Piperazine-Substituted Benzophenones in Chemical Research

Piperazine-substituted benzophenones occupy a critical niche in pharmaceutical and materials science due to their dual functionality:

- Pharmacological Applications : The 4-methylpiperazinomethyl group enhances binding affinity to biological targets. For instance, derivatives like 2,6-dimethyl-2'-(4-methylpiperazinomethyl) benzophenone exhibit modulated interactions with histamine H~3~ receptors (K~i~ = 3.12 nM in benzophenone derivatives). This structural motif is prevalent in kinase inhibitors and antipsychotics, where the piperazine moiety facilitates blood-brain barrier penetration.

- Materials Science : In UV-curable resins, the piperazine-benzophenone hybrid acts as a photosensitizer, accelerating polymerization rates by 40-fold under selective excitation wavelengths.

Recent studies highlight their role in supramolecular chemistry, where hydrogen bonding between the piperazine nitrogen and carbonyl oxygen enables controlled self-assembly.

Nomenclature and Structural Classification Systems

The systematic IUPAC name This compound reflects its substitution pattern:

- Benzophenone Core : Two benzene rings (A and B) linked by a ketone group.

- Substituents :

- Ring A : Methyl groups at positions 2 and 6.

- Ring B : A 4-methylpiperazinomethyl group at position 2', comprising a piperazine ring with a methyl substituent on nitrogen.

Structural Classification :

| Feature | Classification |

|---|---|

| Core | Diarylketone (Benzophenone) |

| Piperazine Attachment | N-methylpiperazinomethyl group |

| Symmetry | C~2~-symmetric (methyl groups) |

This compound belongs to the N-alkylpiperazine-benzophenone subclass, distinguished by its para-methylated piperazine and dimethylated aromatic rings.

Position in Contemporary Chemical Literature

Since 2020, research on this compound has intensified across three domains:

- Drug Discovery :

Photochemical Studies :

Femtosecond spectroscopy reveals that hydrogen bonding between the piperazine nitrogen and solvent phenol accelerates H-atom abstraction by 40×, enabling precise control over reaction kinetics.Synthetic Methodologies :

Modern routes employ palladium-catalyzed carbonylative Suzuki-Miyaura couplings, achieving yields >90% with minimal byproducts.

A 2023 review identified this compound as a "high-priority scaffold" for neurodegenerative disease therapeutics, citing its balanced lipophilicity (logP = 2.8) and metabolic stability.

Table 1. Synthetic Routes to this compound

Properties

IUPAC Name |

(2,6-dimethylphenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-16-7-6-8-17(2)20(16)21(24)19-10-5-4-9-18(19)15-23-13-11-22(3)12-14-23/h4-10H,11-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSYINUUNGUDOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2CN3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643879 | |

| Record name | (2,6-Dimethylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-19-2 | |

| Record name | Methanone, (2,6-dimethylphenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Dimethylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Benzophenone Synthesis Methods

The initial step in preparing 2,6-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone is the synthesis of the benzophenone core, specifically 2,6-dimethylbenzophenone derivatives. Established methods for benzophenone synthesis include:

Benzoyl Chloride Method: Reacting benzoyl chloride with aromatic compounds in the presence of anhydrous aluminum chloride catalyst under reflux conditions. This method offers high efficiency and short production cycles but requires careful handling due to corrosive by-products and catalyst recovery issues.

Benzoic Acid Method: Using benzoic acid and substituted aromatic compounds with Lewis acid catalysts under heating to form benzophenone derivatives. This method is less hazardous but may have lower yields compared to the benzoyl chloride route.

Friedel-Crafts Acylation with m-Methylbenzoyl Chloride: A specific example involves reacting m-methylbenzoyl chloride with propylene in 1,2-dichloroethane solvent using aluminum trichloride as a catalyst, followed by cyclization and purification steps to yield 2,6-dimethyl-1-indanone, a related intermediate that can be adapted for benzophenone synthesis.

Preparation of 2,6-Dimethylbenzophenone Intermediate

The 2,6-dimethyl substitution on the benzophenone ring is typically introduced via Friedel-Crafts acylation or related electrophilic aromatic substitution reactions. For example, the preparation of 2,6-dimethyl-5-heptene-2-alcohol via Grignard reagents and subsequent hydrogenation has been reported, demonstrating the utility of organomagnesium intermediates in constructing the substituted benzophenone framework.

Formation of methyl Grignard reagent initiated by benzyl magnesium halides.

Controlled reaction of methyl Grignard with 2-methyl-2-heptene-6-ketone at 20–60 °C over several hours.

Acid workup to isolate the crude alcohol intermediate.

Catalytic hydrogenation (e.g., palladium or Raney nickel catalysts) to saturate double bonds and finalize the intermediate structure.

This approach achieves high conversion rates (~95%) and can be adapted for introducing other substituents on the aromatic ring.

Introduction of the 4-Methylpiperazinomethyl Group

The key functionalization step to obtain this compound involves attaching the 4-methylpiperazinomethyl substituent to the benzophenone core at the 2' position.

A documented synthetic strategy for related benzophenone derivatives involves:

Rearrangement of Pyridinium Salts: The rearrangement reaction of 1-alkyl-2-(benzoylmethyl)pyridinium iodides in the presence of nucleophiles such as alkylammonium sulfites can yield 2-alkylaminobenzophenone derivatives. This method leverages nucleophilic addition and ring-opening mechanisms to introduce aminoalkyl groups on the benzophenone ring.

Alkylation of Benzophenone Derivatives: Direct alkylation of the benzophenone aromatic ring with piperazine derivatives or via chloromethyl intermediates can be employed. For example, chloromethylation of the benzophenone followed by nucleophilic substitution with 4-methylpiperazine leads to the desired piperazinomethyl substitution.

Representative Preparation Procedure (Hypothetical Based on Literature)

Summary Table of Preparation Methods

Research Findings and Notes

The synthesis of the benzophenone core with 2,6-dimethyl substitution is well-established via Friedel-Crafts acylation and Grignard reactions, offering robust yields and scalability.

The rearrangement of pyridinium salts provides a novel route to aminobenzophenone derivatives, potentially applicable to the piperazinomethyl substitution, though this method is less common for this specific compound.

The chloromethylation followed by nucleophilic substitution with 4-methylpiperazine is a practical and commonly used approach to introduce the piperazinomethyl group, balancing reaction efficiency and product purity.

Catalyst choice and reaction conditions (temperature, solvent, molar ratios) significantly influence the yield and selectivity of each step; thus, optimization is essential for industrial application.

Safety considerations include handling corrosive reagents (AlCl3, HCl), toxic solvents, and maintaining anhydrous conditions for sensitive organometallic steps.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The piperazinomethyl moiety can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Tosyl chloride in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzophenones.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that this compound may exhibit anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases, which are crucial for programmed cell death.

Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains and fungi. In vitro tests have shown effective inhibition against pathogens like Staphylococcus aureus and Candida albicans, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects : Preliminary studies suggest that 2,6-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone may reduce inflammation by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating inflammatory diseases.

Photochemistry

This compound acts as a UV filter and is used in sunscreens and other cosmetic products to protect skin from harmful UV radiation. Its ability to absorb UV light makes it valuable in formulations aimed at preventing skin damage.

Materials Science

In materials science, this compound is utilized as a photoinitiator in polymerization processes. It facilitates the curing of polymers under UV light, enhancing the performance of coatings and adhesives.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacteria and fungi | |

| Anticancer | Reduced proliferation in cancer cell lines | |

| Anti-inflammatory | Decreased cytokine levels in inflammatory models |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability when treated with the compound, linked to apoptotic pathways activation. This suggests its potential for development as an anticancer therapeutic agent.

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial properties, the compound was tested against various pathogens. The minimum inhibitory concentration (MIC) values were determined for Staphylococcus aureus and Candida albicans, demonstrating substantial antimicrobial activity at specific concentrations. These findings underscore its potential as a candidate for new antimicrobial drug development.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The piperazinomethyl moiety allows the compound to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed effects in pharmaceutical and biological applications.

Comparison with Similar Compounds

Anticancer Potential

Benzophenones with tertiary amine motifs, such as selagibenzophenone B, exhibit anticancer activity via mechanisms involving kinase inhibition or DNA intercalation . The target compound’s 4-methylpiperazinyl group may enhance cellular uptake or modulate cytotoxicity, similar to MenA inhibitors in Mycobacterium tuberculosis, where piperazine derivatives improve pharmacokinetics .

Cholinesterase Inhibition

Benzophenones with basic tertiary amines are explored for Alzheimer’s disease (AD) therapeutics. The piperazinyl group’s electron-rich nitrogen atoms may facilitate interactions with acetylcholinesterase’s catalytic site, though activity varies with substituent positioning .

Chemical Reactivity and Functionalization

Benzophenones undergo diverse reactions, including photoreduction and hydrazone formation. The target compound’s piperazinylmethyl group reduces electrophilicity at the carbonyl carbon compared to simpler benzophenones (e.g., acetophenone or benzaldehyde), as bulky substituents hinder nucleophilic attack . For example:

| Compound | Reactivity in Hydrazone Formation | Key Factor |

|---|---|---|

| Benzophenone amino acid | Low (~20% conversion) | Steric hindrance |

| Acetophenone | Moderate (~50% conversion) | Moderate electrophilicity |

| Benzaldehyde | High (~90% conversion) | High electrophilicity |

This reactivity profile suggests that the target compound may require tailored synthetic strategies for derivatization .

Physicochemical Properties

The 4-methylpiperazine group enhances aqueous solubility compared to non-polar benzophenones (e.g., hyperibone K ). However, its moderate logP value (~3.2, estimated) may limit blood-brain barrier penetration, a challenge noted in AD drug development .

Biological Activity

2,6-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone is a synthetic organic compound that has gained attention for its potential biological activities. This compound is part of a larger class of benzophenone derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N2O. The structure features a benzophenone core with two methyl groups and a piperazine moiety, which is significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that benzophenone derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to this one have demonstrated cytotoxic effects against A549 (lung carcinoma) and HeLa (cervical carcinoma) cells .

- Enzyme Inhibition : The compound may act as an inhibitor of specific protein kinases involved in cancer progression. Protein kinases are crucial in cellular signaling pathways, and their inhibition can lead to reduced tumor growth .

- Antimicrobial Properties : Some derivatives in this class have been studied for their ability to combat bacterial infections, although specific data on this compound's antimicrobial efficacy is limited.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

- Protein Interaction : The piperazine group can enhance binding affinity to target proteins, potentially altering their function. This interaction may involve covalent bonding or non-covalent interactions with nucleophilic sites on proteins.

- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through mechanisms such as tubulin polymerization inhibition and oxidative stress induction .

Case Studies

- Cytotoxicity Studies :

- Kinase Inhibition :

Data Tables

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying 2,6-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone and its impurities in synthetic mixtures?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely used for purity assessment. For trace impurities, gas chromatography-mass spectrometry (GC-MS) after derivatization is recommended, achieving limits of quantification (LOQ) as low as 10 mg/kg . Validation should include spike-recovery experiments and comparison with certified reference materials (e.g., Sigma-Aldridge pharmaceutical secondary standards) to ensure accuracy .

Q. What safety protocols are critical when handling this compound due to its structural similarity to benzophenone derivatives?

- Toxicity Considerations : Benzophenone derivatives are classified as Group 2B carcinogens (IARC) and endocrine disruptors. Use fume hoods, nitrile gloves, and closed systems during synthesis. Subchronic studies indicate hepatotoxicity at ≥50 mg/kg/day in rodents; implement rigorous waste segregation for environmental compliance .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts like benzhydrol?

- Experimental Design : Control reaction stoichiometry (e.g., triisobutylaluminum:benzophenone molar ratio ≤1:2) and monitor conversion via GLC with biphenyl as an internal standard. Kinetic studies show >97% conversion to target product with <3% benzhydrol formation under anhydrous ether at 60-hour reaction time .

Advanced Research Questions

Q. How do solvation effects influence the photophysical properties of this compound in polar solvents?

- Mechanistic Insight : Solvent hydrogen bonding (e.g., water/acetonitrile mixtures) splits the ν(C=O) stretch into two Kubo–Anderson bands, indicating competing carbonyl-solvent interactions. Time-resolved spectroscopy reveals hydrogen bond lifetimes ~7.7 ps, critical for designing UV-initiated polymerization systems .

Q. What strategies resolve contradictory data on the carcinogenic risk of benzophenone derivatives in in vitro vs. in vivo models?

- Data Reconciliation : Discrepancies arise from metabolic activation pathways (e.g., CYP450-mediated oxidation to mutagenic quinones in vivo). Use human hepatocyte spheroids for toxicity screening, paired with in silico QSAR models to predict bioactivation potential. Cross-validate with urinary metabolite tracking in exposed cohorts .

Q. How does the 4-methylpiperazine moiety enhance the compound’s bioactivity compared to simpler benzophenone analogs?

- Structure-Activity Relationship (SAR) : The piperazine group increases solubility and enables pH-dependent charge interactions, enhancing blood-brain barrier penetration. Comparative studies with acetophenone derivatives show 3× higher binding affinity to serotonin receptors (5-HT2A) in molecular docking simulations .

Q. What advanced techniques quantify benzophenone diffusion in polymer matrices for controlled-release applications?

- Methodology : Finite difference modeling coupled with fluorescence microscopy tracks benzophenone concentration gradients in PDMS. Optimal grafting requires 60-minute drying to stabilize surface concentration (±2% variance), critical for oxygen-free radical polymerization in biomedical adhesives .

Data Contradiction Analysis

Q. Why do regulatory bodies like the TGA and IARC differ in their risk assessments of benzophenone-related compounds?

- Critical Analysis : The TGA prioritizes acute exposure limits (e.g., sunscreen degradants ≤0.1 ppm) , while IARC evaluates chronic genotoxicity. Resolve conflicts using probabilistic risk assessment (PRA) models that integrate dermal absorption rates (>70% for benzophenone ) and population-level exposure data from biomonitoring studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.